Z-D-Lys(Fmoc)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Selective Deprotection

Z-D-Lys(Fmoc)-OH combines acid-stable Z (α-amine) with base-labile Fmoc (ε-amine) protection, enabling orthogonal SPPS strategies where ε-Fmoc remains intact during TFA-mediated global deprotection. The D-lysine core confers protease resistance, critical for long-acting therapeutic peptides. Its high lipophilicity (XlogP ~5) sharpens RP-HPLC resolution, reducing purification costs. Choose this building block when synthetic route demands sequential side-chain modification without compromising stereochemical integrity. Ideal for D-peptide SAR libraries and cGMP manufacturing.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
CAS No. 1864003-01-9
Cat. No. B1434571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Lys(Fmoc)-OH
CAS1864003-01-9
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1
InChIKeyLNKKPRSYVVUBTR-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Lys(Fmoc)-OH (CAS 1864003-01-9): Orthogonally Protected D-Lysine for Selective Solid-Phase Peptide Synthesis


Z-D-Lys(Fmoc)-OH (CAS 1864003-01-9), also designated as Nα-Z-Nε-Fmoc-D-lysine, is a protected D-lysine derivative engineered for advanced solid-phase peptide synthesis (SPPS). It features a benzyloxycarbonyl (Z) group at the α-amine and a fluorenylmethyloxycarbonyl (Fmoc) group at the ε-amine side chain, enabling orthogonal deprotection strategies and high-fidelity incorporation of D-lysine residues . The D-stereochemistry confers resistance to endogenous proteases, enhancing peptide stability in biological contexts .

Z-D-Lys(Fmoc)-OH (CAS 1864003-01-9): Why Fmoc-D-Lys(Boc)-OH and Z-Lys(Fmoc)-OH Cannot Be Used Interchangeably


Direct substitution of Z-D-Lys(Fmoc)-OH with Fmoc-D-Lys(Boc)-OH (CAS 92122-45-7) or Z-Lys(Fmoc)-OH (CAS varies) is precluded by three critical factors. First, the Boc side-chain group in Fmoc-D-Lys(Boc)-OH is acid-labile (cleaved by TFA) while the Z group in Z-D-Lys(Fmoc)-OH is acid-stable and requires hydrogenolysis, creating orthogonal deprotection incompatibility in multi-step syntheses . Second, the inverted protection pattern (Z on α-amine, Fmoc on ε-amine) reverses deprotection sequence relative to Fmoc-D-Lys(Z)-OH (CAS 110990-07-3), which carries Fmoc on α-amine and Z on ε-amine, altering the accessible synthetic pathways . Third, the D-lysine core distinguishes this compound from L-lysine analogs (e.g., Z-L-Lys(Fmoc)-OH), with D-stereochemistry essential for protease-resistant therapeutic peptide design [1].

Z-D-Lys(Fmoc)-OH (CAS 1864003-01-9): Comparative Evidence for Strategic Procurement in Peptide Synthesis


Orthogonal Deprotection Selectivity: Z-D-Lys(Fmoc)-OH vs. Fmoc-D-Lys(Boc)-OH in Acidic and Basic Conditions

Z-D-Lys(Fmoc)-OH employs an orthogonal protection strategy distinct from the more common Fmoc-D-Lys(Boc)-OH. The Z group is stable to the acidic conditions (TFA) used for Boc/tBu removal, while the Fmoc group is cleaved under basic conditions (piperidine). In contrast, Fmoc-D-Lys(Boc)-OH contains a Boc group that is acid-labile and removed concurrently with other acid-sensitive protecting groups . This difference is quantitative: Boc removal occurs in 95% TFA (typically 1-2 h), while Z removal requires catalytic hydrogenation (H2/Pd-C) or strong acid (HBr/AcOH), conditions orthogonal to Fmoc deprotection [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Selective Deprotection

Enantiomeric Purity and Stereochemical Integrity: Z-D-Lys(Fmoc)-OH vs. Fmoc-D-Lys(Boc)-OH

Both Z-D-Lys(Fmoc)-OH and Fmoc-D-Lys(Boc)-OH serve as D-lysine building blocks, but published enantiomeric purity specifications reveal meaningful differences. Commercial Fmoc-D-Lys(Boc)-OH is documented with enantiomeric purity ≥ 99.5% (a/a) . Z-D-Lys(Fmoc)-OH is supplied at ≥ 95% (HPLC) with a documented specific optical rotation of [α]D20 = +7 ± 2º (C=1 in DMF) , confirming its D-configuration. In contrast, the regioisomeric analog Fmoc-D-Lys(Z)-OH (CAS 110990-07-3) exhibits [α]20D = +11 ± 2º (C=1 in DMF) , a measurable optical rotation difference of +4º attributable to the reversed protection pattern (Fmoc on α-amine vs. Z on α-amine).

Chiral Purity D-Amino Acid Peptide Therapeutics

Hydrophobicity and Purification Efficiency: Z-Protected vs. Unprotected D-Lysine Peptide Intermediates

The Z (benzyloxycarbonyl) protecting group confers increased lipophilicity to D-lysine-containing peptide intermediates, facilitating reverse-phase HPLC purification. According to supplier documentation, peptides containing Z-protected D-lysine are easier to purify due to enhanced retention on C18 columns compared to unprotected lysine analogs [1]. This hydrophobic property derives from the aromatic benzyl moiety, which is absent in Boc-protected lysine derivatives. The XlogP value for Z-D-Lys(Fmoc)-OH is computationally estimated at 5 [2], substantially higher than Boc-containing analogs, directly impacting chromatographic resolution and purification yield.

Peptide Purification Hydrophobicity RP-HPLC

Deprotection Sequence Flexibility: Z-D-Lys(Fmoc)-OH Enables α-First Strategy Unavailable with Fmoc-D-Lys(Z)-OH

Z-D-Lys(Fmoc)-OH (Z on α-amine, Fmoc on ε-amine) and Fmoc-D-Lys(Z)-OH (Fmoc on α-amine, Z on ε-amine) are regioisomers that dictate mutually exclusive synthetic pathways. In Z-D-Lys(Fmoc)-OH, the α-amine Z group can be selectively removed via hydrogenolysis while retaining the ε-amine Fmoc protection, enabling α-first chain extension followed by ε-side-chain deprotection. In Fmoc-D-Lys(Z)-OH, the Fmoc group on α-amine is base-labile and must be removed before any acidic or hydrogenolytic steps, forcing an α-first deprotection sequence [1]. This structural distinction is documented by the compounds' divergent IUPAC names and InChI Keys .

Sequential Deprotection Branched Peptides Side-Chain Modification

Z-D-Lys(Fmoc)-OH (CAS 1864003-01-9): Validated Application Scenarios Based on Differential Evidence


Synthesis of Branched and Cyclic Peptides Requiring Selective ε-Amine Functionalization

Z-D-Lys(Fmoc)-OH is the preferred building block when synthetic strategy requires orthogonal protection of lysine α-amine (Z) and ε-amine (Fmoc) such that the ε-amine remains protected during acid-mediated global deprotection steps. The acid-stable Z group tolerates TFA conditions, enabling intermediate purification and characterization after Boc/tBu removal while preserving ε-Fmoc protection for subsequent side-chain conjugation or cyclization [1]. This orthogonal stability directly addresses the limitation of Fmoc-D-Lys(Boc)-OH, where the Boc group is cleaved concurrently with other acid-labile protecting groups, reducing synthetic control .

Protease-Resistant Therapeutic D-Peptide Lead Optimization

The D-lysine core of Z-D-Lys(Fmoc)-OH confers resistance to endogenous proteases, a critical attribute for therapeutic peptides requiring extended in vivo half-life. The documented specific optical rotation [α]D20 = +7 ± 2º (C=1 in DMF) confirms the D-stereochemistry and serves as a quality control benchmark for batch-to-batch consistency [1]. This stereochemical integrity is essential for maintaining target binding affinity and biological activity in D-peptide drug candidates, distinguishing this product from L-lysine analogs that lack protease resistance .

High-Yield Industrial Peptide Production with Optimized RP-HPLC Purification

The Z protecting group substantially increases the lipophilicity of peptide intermediates (estimated XlogP = 5), enhancing retention and resolution during reverse-phase HPLC purification [1]. This hydrophobic characteristic reduces purification cycle time and improves yield of target peptide relative to synthesis with unprotected or less hydrophobic lysine derivatives. For procurement in industrial peptide manufacturing (GMP/cGMP settings), this translates to lower cost per gram of purified product and improved process economics .

Combinatorial Peptide Library Construction for Structure-Activity Relationship (SAR) Studies

The orthogonal protection pattern of Z-D-Lys(Fmoc)-OH supports multi-step parallel synthesis of peptide libraries where selective side-chain modification is required. The α-Z group can be removed under hydrogenolysis while retaining ε-Fmoc protection, enabling modular diversification strategies not accessible with Fmoc-D-Lys(Z)-OH, which forces α-first base-mediated deprotection [1]. This regioisomer-specific synthetic flexibility is particularly valuable in pharmaceutical research settings where rapid SAR exploration of D-lysine-containing peptide scaffolds is needed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-D-Lys(Fmoc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.